

"biological activity of Cleomiscosin C literature review"

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Compound of Interest

Compound Name: *Cleomiscosin C*

Cat. No.: B020649

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An In-depth Technical Guide on the Biological Activity of **Cleomiscosin C**

Introduction

Cleomiscosin C is a naturally occurring coumarinolignan, a class of secondary metabolites resulting from the fusion of a coumarin and a phenylpropanoid unit.[1] It has been isolated from various plant species, including *Acer okamotoanum*, and is recognized for a range of interesting biological activities.[2][3] Pre-clinical research has highlighted its potential as an antioxidant, anticancer, and anti-inflammatory agent.[4] This technical guide provides a comprehensive review of the existing literature on the biological activities of **Cleomiscosin C**, presenting quantitative data, detailing experimental methodologies, and illustrating key mechanisms and workflows.

Antioxidant Activity

Cleomiscosin C has demonstrated significant antioxidant properties in various experimental settings, primarily through its ability to scavenge free radicals and inhibit oxidation processes.[2][3]

Quantitative Data on Antioxidant Activity

The efficacy of **Cleomiscosin C** as an antioxidant has been quantified through several in vitro and computational studies. The key metrics are summarized in the table below.

Activity Assessed	Method/Mediator	Result Type	Value	Reference
LDL Oxidation Inhibition	Cu ²⁺ (catalytic copper ions)	IC ₅₀	29.5 μM	[3]
LDL Oxidation Inhibition	AAPH (free radical generator)	IC ₅₀	11.9 μM	[3]
ApoB-100 Fragmentation Protection	Cu ²⁺	% Inhibition	65.3% at 5 μM	[3]
ApoB-100 Oxidative Modification	Cu ²⁺	IC ₅₀	23.6 μM	[3]
ApoB-100 Oxidative Modification	HOCl (Hypochlorous acid)	IC ₅₀	3.9 μM	[3]
Radical Scavenging Rate	HOO• (in apolar environment)	k _{overall}	6.28 x 10 ⁴ M ⁻¹ s ⁻¹	[1][2]
Radical Scavenging Rate	HOO• (in polar environment)	k _{overall}	4.03 x 10 ⁷ to 8.66 x 10 ⁷ M ⁻¹ s ⁻¹	[1][2][4]

AAPH: 2,2'-azobis-(2-amidinopropane)dihydro-chloride k_{overall}: Overall rate constant

Computational studies show that in polar, aqueous environments, **Cleomiscosin C**'s radical scavenging capability is 100 to 1000 times faster than Trolox and comparable to that of ascorbic acid and resveratrol.[2][4] The presence of a methoxy group on the phenylpropanoid unit in **Cleomiscosin C** is suggested to increase the reaction rate significantly compared to other cleomiscosins like Cleomiscosin A in apolar environments.[1][2]

Experimental Protocols

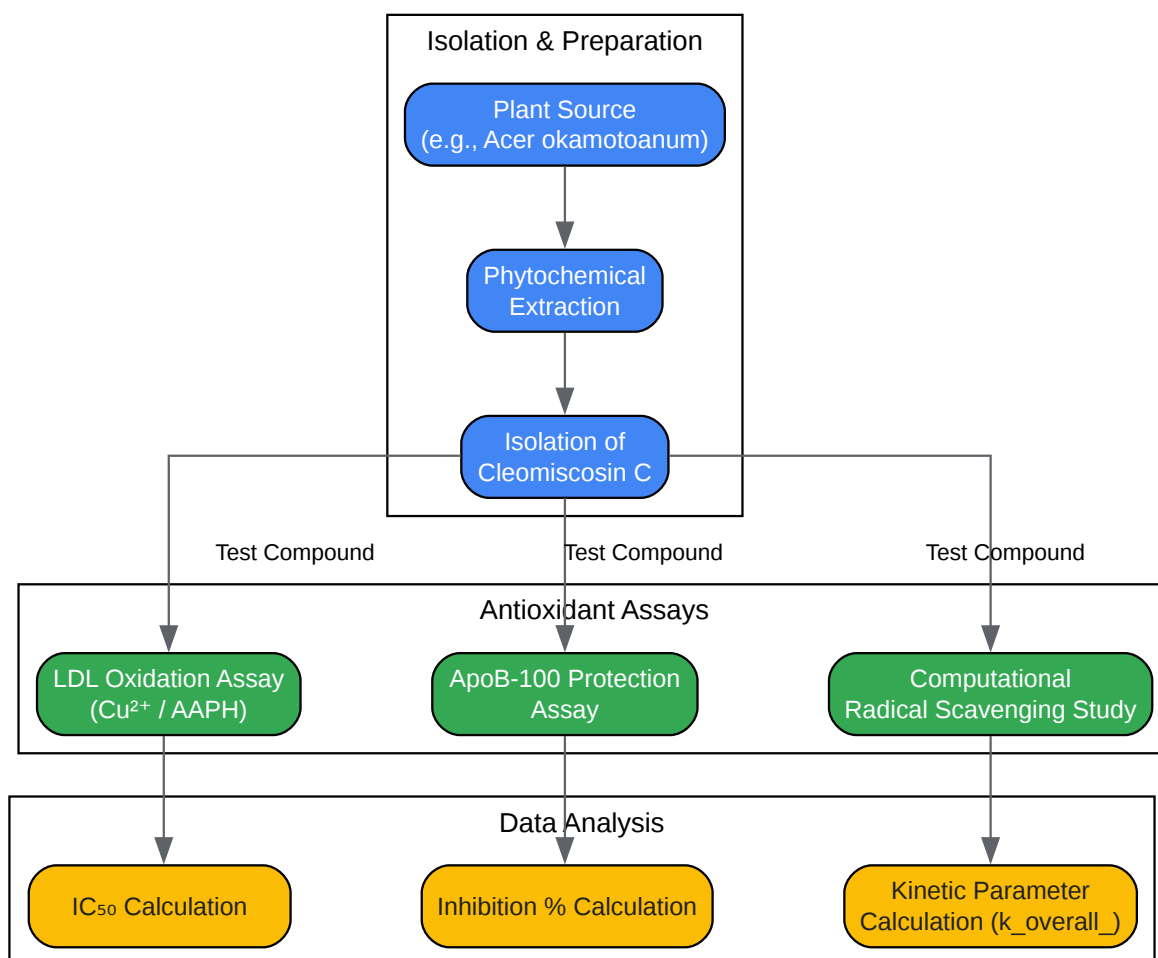
1. LDL Oxidation Assays (Cu²⁺ and AAPH-mediated)

- Objective: To determine the concentration of **Cleomiscosin C** required to inhibit the oxidation of low-density lipoprotein (LDL) by 50% (IC₅₀).
- Methodology:
 - Human LDL is isolated from plasma via ultracentrifugation.
 - The LDL is incubated with varying concentrations of **Cleomiscosin C**.
 - Oxidation is initiated by adding either a solution of copper ions (Cu²⁺) or the free radical generator AAPH.
 - The formation of conjugated dienes, a marker of lipid peroxidation, is monitored over time by measuring the increase in absorbance at 234 nm using a spectrophotometer.
 - The IC₅₀ value is calculated by plotting the percentage of oxidation inhibition against the concentration of **Cleomiscosin C**.[\[3\]](#)

2. Computational Assessment of Radical Scavenging Activity

- Objective: To theoretically predict the kinetic and thermodynamic parameters of the reaction between **Cleomiscosin C** and free radicals.
- Methodology:
 - The molecular geometry of **Cleomiscosin C** is optimized using density functional theory (DFT). The M06-2X functional with a 6-311++G(d,p) basis set is a commonly used method for these calculations.[\[1\]](#)[\[2\]](#)[\[4\]](#)
 - Thermodynamic parameters such as Bond Dissociation Enthalpy (BDE) are calculated to assess the ability of the molecule to donate a hydrogen atom.[\[4\]](#)
 - The reaction kinetics with a model radical (e.g., hydroperoxyl radical, HOO•) are simulated in different environments (gas phase for apolar, solvent continuum model for polar).
 - The overall rate constant (k_{overall}) is calculated to quantify the scavenging activity.[\[1\]](#)[\[2\]](#)

Visualization: Antioxidant Activity Assessment Workflow



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Caption: Workflow for assessing the antioxidant activity of **Cleomiscosin C**.

Anticancer Activity

Cleomiscosin C has been identified as having noteworthy cytotoxicity against cancer cell lines, and recent in-silico studies have begun to elucidate potential molecular targets.[2][4]

Quantitative Data on Anticancer Activity

Computational docking studies have predicted a strong interaction between **Cleomiscosin C** and Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme critical for DNA repair.

Target Protein	Method	Result Type	Value	Reference
PARP1	In-silico Molecular Docking	Binding Energy	-8.67 kcal/mol	[5][6]

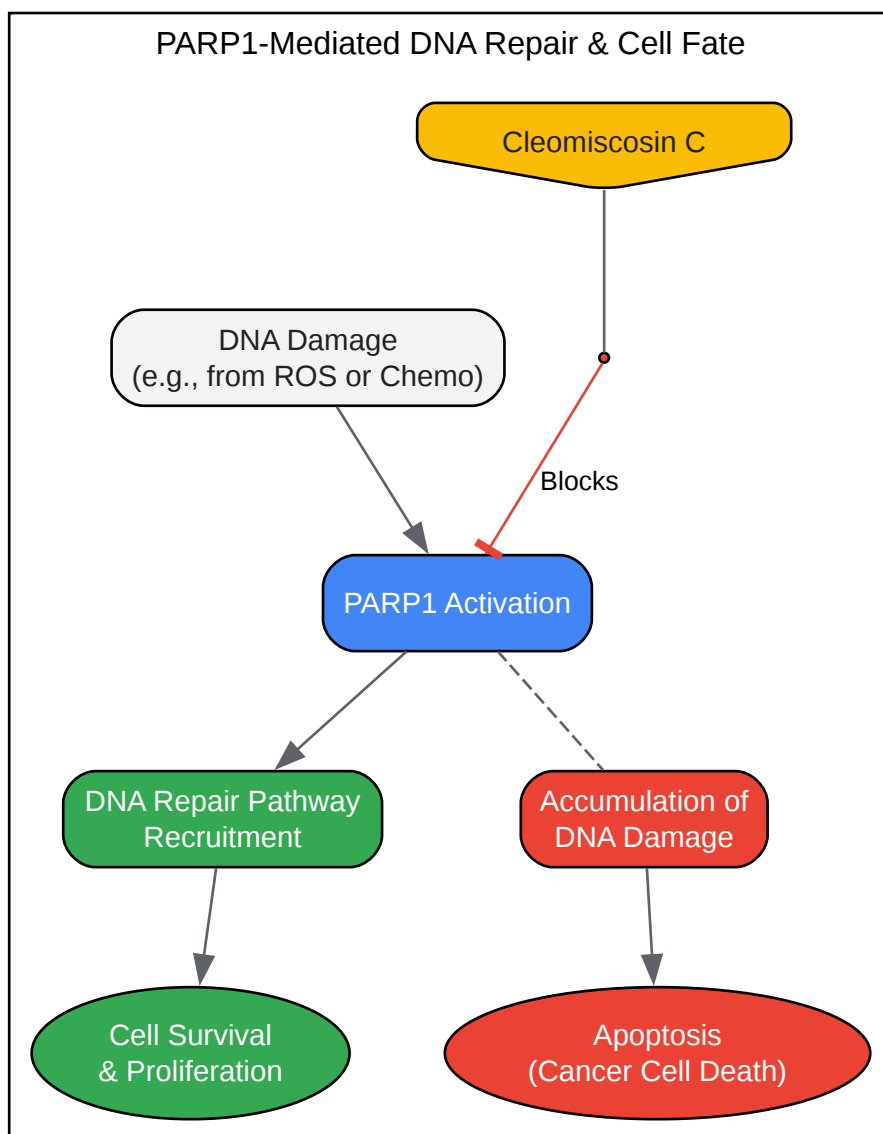
A lower binding energy indicates a stronger, more stable interaction between the molecule and the protein target, suggesting that **Cleomiscosin C** may act as an inhibitor of PARP1.

Experimental Protocols

1. In-silico Molecular Docking

- Objective: To predict the binding affinity and interaction mode of **Cleomiscosin C** with a protein target (e.g., PARP1).
- Methodology:
 - The 3D structures of **Cleomiscosin C** (the ligand) and the target protein (PARP1) are obtained or modeled.
 - Docking software (e.g., AutoDock, Glide) is used to systematically predict the possible binding poses of the ligand within the active site of the protein.
 - A scoring function is applied to each pose to estimate the binding energy (affinity). The pose with the lowest energy is considered the most probable binding mode.
 - The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are analyzed to understand the basis of the binding.[5][6]

Visualization: Proposed Anticancer Mechanism via PARP1 Inhibition



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